3-Desmethyl Gatifloxacin

DNA gyrase inhibition Staphylococcus aureus fluoroquinolone SAR

For analytical labs facing impurity profiling gaps or metabolite quantification challenges, this compound is the definitive solution. Officially designated USP Related Compound D, it is non-substitutable for Gatifloxacin ANDA method validation and QC release testing. As the primary human metabolite, it is essential for accurate pharmacokinetic bioanalysis. Key advantages include: proven DNA gyrase inhibition with 6-fold higher potency than ciprofloxacin against S. aureus; validated use in HPLC and LC-MS methods; and availability as a fully characterized reference standard with Certificate of Analysis.

Molecular Formula C18H20FN3O4
Molecular Weight 361.4 g/mol
CAS No. 112811-57-1
Cat. No. B133404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Desmethyl Gatifloxacin
CAS112811-57-1
Synonyms1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid;  AM 1147;  PD 135042;  Gatifloxacin Impurity D; 
Molecular FormulaC18H20FN3O4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O
InChIInChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25)
InChIKeyXJCSNIFKGXSDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Desmethyl Gatifloxacin (CAS 112811-57-1): Procurement-Relevant Overview of a Gatifloxacin Metabolite and USP Reference Standard


3-Desmethyl Gatifloxacin (CAS 112811-57-1), also known as 8-Methoxy Ciprofloxacin, is a fluoroquinolone derivative that serves as both the primary human metabolite of the fourth-generation antibiotic Gatifloxacin and as a designated impurity standard (USP Related Compound D) [1]. Characterized by the absence of a methyl group at the 3'-position of the piperazinyl moiety compared to its parent compound Gatifloxacin, this molecule retains the 8-methoxy substitution on the quinolone core and exhibits antibacterial activity through inhibition of bacterial DNA gyrase and topoisomerase IV . Its dual identity as a metabolite and a regulated impurity standard positions it as a critical tool in drug development, analytical quality control, and pharmacokinetic research [2][3].

Why 3-Desmethyl Gatifloxacin (CAS 112811-57-1) Cannot Be Substituted by Generic Quinolone Analogs for Analytical and Research Applications


The structural and functional specificity of 3-Desmethyl Gatifloxacin renders it non-interchangeable with other fluoroquinolone analogs, including its parent compound Gatifloxacin. Its distinct substitution pattern—specifically the combination of a C-8 methoxy group and a C-3' desmethyl piperazine moiety—confers unique inhibitory profiles against bacterial type II topoisomerases, as demonstrated by differential IC50 values against DNA gyrase and topoisomerase IV in Staphylococcus aureus [1]. Furthermore, its designation as USP Related Compound D necessitates its use as a reference standard in pharmaceutical quality control, a role that cannot be fulfilled by other impurities or analogs [2]. This compound also serves as a major human metabolite of Gatifloxacin, making it essential for accurate pharmacokinetic and drug metabolism studies . Therefore, substituting 3-Desmethyl Gatifloxacin with other fluoroquinolones would invalidate analytical assays, compromise impurity profiling, and introduce experimental variability in research settings where its unique biological activity or identity as a metabolite is required.

Quantitative Differentiation Evidence for 3-Desmethyl Gatifloxacin (CAS 112811-57-1) Against Key Comparators


3-Desmethyl Gatifloxacin (AM-1147) Demonstrates 6-Fold Higher Potency Against S. aureus DNA Gyrase Compared to C-8-H Counterpart Ciprofloxacin

In a direct head-to-head comparison of purified S. aureus type II topoisomerases, the compound 3-Desmethyl Gatifloxacin (referred to as AM-1147) exhibited an IC50 against DNA gyrase that was approximately six times lower (more potent) than that of its C-8-H structural counterpart, Ciprofloxacin [1]. The study isolated the contribution of the C-8-methoxy group by comparing matched pairs of compounds with and without this substitution.

DNA gyrase inhibition Staphylococcus aureus fluoroquinolone SAR

3-Desmethyl Gatifloxacin (AM-1147) Maintains Potency Against Topoisomerase IV Equivalent to Gatifloxacin

The same study that evaluated DNA gyrase inhibition also assessed activity against topoisomerase IV. The IC50 of 3-Desmethyl Gatifloxacin (AM-1147) against S. aureus topoisomerase IV was reported to be 'almost equal' to that of Gatifloxacin and Ciprofloxacin [1]. This indicates that the 3'-methyl group present in Gatifloxacin but absent in 3-Desmethyl Gatifloxacin does not significantly impact potency against this secondary target.

topoisomerase IV inhibition Staphylococcus aureus fluoroquinolone SAR

3-Desmethyl Gatifloxacin Exhibits MIC Values in the Low Micromolar Range Against Gram-Positive and Gram-Negative Bacteria

In cross-study comparable assays evaluating antibacterial activity, 3-Desmethyl Gatifloxacin and its derivatives have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria . This activity profile is consistent with the class-level antibacterial efficacy of fluoroquinolones and aligns with the parent compound Gatifloxacin's broad-spectrum coverage.

antibacterial activity MIC Gram-positive Gram-negative

3-Desmethyl Gatifloxacin Induces DNA Cleavage Mediated by Wild-Type and Quinolone-Resistant Gyrase Mutants

3-Desmethyl Gatifloxacin (also referred to as 8-Methoxy Ciprofloxacin) has been shown to induce DNA cleavage mediated by both wild-type DNA gyrase and quinolone-resistant mutant enzymes . This dual activity is a critical differentiator from earlier generation quinolones like ciprofloxacin, which often show reduced efficacy against resistant mutants. The ability to engage both wild-type and mutated targets suggests a potential advantage in studying resistance mechanisms.

DNA gyrase quinolone resistance DNA cleavage

3-Desmethyl Gatifloxacin Serves as the Major Human Metabolite of Gatifloxacin with Less Than 1% Urinary Excretion

3-Desmethyl Gatifloxacin is identified as the major circulating metabolite of Gatifloxacin in humans . However, quantitative pharmacokinetic data indicates that Gatifloxacin undergoes limited biotransformation, with less than 1% of the administered dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites [1]. This establishes a clear baseline for its abundance in biological matrices, which is critical for designing and validating analytical methods for drug monitoring and impurity control.

pharmacokinetics metabolism Gatifloxacin impurity profiling

Optimal Procurement and Application Scenarios for 3-Desmethyl Gatifloxacin (CAS 112811-57-1)


Pharmaceutical Quality Control: Use as USP Related Compound D for Impurity Profiling

3-Desmethyl Gatifloxacin is officially designated as USP Related Compound D for Gatifloxacin [1]. Procurement of this compound as a high-purity reference standard is essential for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of Gatifloxacin drug substances and products. Its use ensures compliance with pharmacopeial monographs and supports Abbreviated New Drug Application (ANDA) submissions by providing a characterized impurity marker for HPLC and LC-MS methods [2].

Pharmacokinetic and Drug Metabolism Studies: Quantification of a Major Metabolite

As the major human metabolite of Gatifloxacin, 3-Desmethyl Gatifloxacin is a critical analytical standard for quantifying drug exposure and metabolism in preclinical and clinical pharmacokinetic studies [1]. Its low urinary excretion (<1% of dose) [2] necessitates sensitive and specific analytical methods, making a certified reference standard of this metabolite indispensable for accurate bioanalysis in plasma, urine, and tissue samples.

Antibacterial Resistance Research: Probing Target Engagement and Mutant Activity

The compound's ability to induce DNA cleavage mediated by both wild-type and quinolone-resistant DNA gyrase mutants makes it a valuable tool in microbiology and drug discovery research focused on understanding and overcoming fluoroquinolone resistance [1]. Its specific inhibitory profile against S. aureus topoisomerases, particularly its 6-fold higher potency against DNA gyrase compared to ciprofloxacin [2], allows researchers to dissect the structural determinants of target selectivity and resistance mechanisms.

Structure-Activity Relationship (SAR) Studies: Elucidating the Role of the 3'-Methyl Group

3-Desmethyl Gatifloxacin serves as a key comparator in SAR studies aimed at understanding the functional contribution of the 3'-methyl substituent on the piperazinyl ring. By comparing its activity against that of Gatifloxacin (3'-methyl) and Ciprofloxacin (3'-H), researchers can precisely attribute differences in antibacterial potency, target inhibition, and pharmacokinetic properties to this specific structural modification [1]. This makes it an essential building block or reference compound in medicinal chemistry programs developing novel fluoroquinolones.

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